
2-(3-Chloropropionyl)-4-methylphenol
Overview
Description
2-(3-Chloropropionyl)-4-methylphenol is an organic compound that features a phenolic structure with a 3-chloropropionyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropionyl)-4-methylphenol typically involves the acylation of 4-methylphenol (p-cresol) with 3-chloropropionyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction.
Reaction Conditions:
Reagents: 4-methylphenol, 3-chloropropionyl chloride, aluminum chloride
Solvent: Dichloromethane (CH2Cl2)
Temperature: 0°C to room temperature
Reaction Time: Several hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropionyl)-4-methylphenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropionyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the 3-chloropropionyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-(3-Chloropropionyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropionyl)-4-methylphenol involves its interaction with biological molecules through its reactive functional groups. The phenolic hydroxyl group can form hydrogen bonds with proteins, while the 3-chloropropionyl group can undergo nucleophilic substitution reactions with amino acids in proteins, leading to covalent modification and potential inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropionyl chloride: Shares the 3-chloropropionyl group but lacks the phenolic structure.
4-Methylphenol (p-cresol): Shares the phenolic structure with a methyl group but lacks the 3-chloropropionyl group.
2-Chloropropionic acid: Contains a similar chlorinated propionyl group but lacks the phenolic structure.
Uniqueness
2-(3-Chloropropionyl)-4-methylphenol is unique due to the combination of a phenolic hydroxyl group, a methyl group, and a 3-chloropropionyl group in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCFRUFQZJAZEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443708 | |
Record name | 2-(3-Chloropropionyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13102-87-9 | |
Record name | 2-(3-Chloropropionyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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